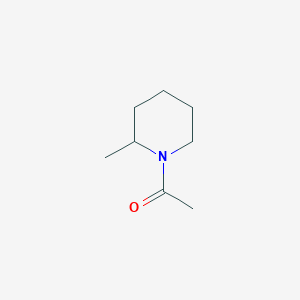

1-(2-methylpiperidin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7-5-3-4-6-9(7)8(2)10/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNCGVGFKAHBTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391787 | |

| Record name | 1-acetyl-2-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4593-15-1 | |

| Record name | 1-acetyl-2-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(2-methylpiperidin-1-yl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(2-methylpiperidin-1-yl)ethanone, a valuable building block in medicinal chemistry and organic synthesis. The document details the primary synthetic pathway, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in the field of drug development.

Synthesis Pathway: N-Acetylation of 2-Methylpiperidine

The most direct and common method for the synthesis of this compound is the N-acetylation of 2-methylpiperidine. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the piperidine ring. The transformation can be efficiently achieved using common acetylating agents such as acetyl chloride or acetic anhydride.

The overall reaction is depicted below:

Caption: General reaction scheme for the N-acetylation of 2-methylpiperidine.

Reaction with Acetyl Chloride

The reaction of 2-methylpiperidine with acetyl chloride is a rapid and generally high-yielding method. A base, typically a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid byproduct formed during the reaction.

Reaction with Acetic Anhydride

Acetic anhydride is another effective acetylating agent for this transformation. The reaction may require heating to proceed at a reasonable rate, and it produces acetic acid as a byproduct, which can often be removed during the workup procedure.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Method A: Acetylation using Acetyl Chloride

Experimental Workflow:

Caption: Experimental workflow for the synthesis using acetyl chloride.

Procedure:

-

To a solution of 2-methylpiperidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C is added acetyl chloride (1.1 eq.) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Method B: Acetylation using Acetic Anhydride

Experimental Workflow:

Caption: Experimental workflow for the synthesis using acetic anhydride.

Procedure:

-

A mixture of 2-methylpiperidine (1.0 eq.) and acetic anhydride (1.5 eq.) is heated at 100 °C for 3-5 hours.

-

The reaction mixture is cooled to room temperature and then carefully poured into a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | |

| Name | 2-Methylpiperidine |

| CAS Number | 109-05-7 |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol |

| Product | |

| Name | This compound |

| CAS Number | 4593-15-1 |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| Reaction Conditions (Typical) | |

| Yield (Acetyl Chloride) | > 90% |

| Yield (Acetic Anhydride) | 80-90% |

Spectroscopic Data (Expected)

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the acetyl methyl group (singlet, ~2.1 ppm), the methyl group on the piperidine ring (doublet), and complex multiplets for the piperidine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon (~170 ppm), the acetyl methyl carbon, and the carbons of the 2-methylpiperidine ring. |

| IR | A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1660 cm⁻¹. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 141, and characteristic fragmentation patterns. |

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and analytical capabilities.

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-methylpiperidin-1-yl)ethanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 1-(2-methylpiperidin-1-yl)ethanone. Due to a scarcity of experimentally determined data for this specific molecule, this document also presents computed values and data from closely related analogs to offer a predictive profile. Furthermore, standardized experimental protocols for determining key physicochemical parameters are detailed to guide researchers in their own characterization efforts. This guide aims to be a valuable resource for professionals in drug development and chemical research by consolidating available information and outlining methodologies for empirical data generation.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 4593-15-1, is a tertiary amide derivative of 2-methylpiperidine. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The N-acetylation of the piperidine nitrogen, as seen in the title compound, can significantly influence its physicochemical properties such as polarity, basicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of these properties is therefore crucial for its potential applications in research and drug development.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize the available computed data for a stereoisomer, 1-[(2R,3S)-3-methylpiperidin-2-yl]ethanone, and general information for the target compound.[2] Experimental data for the parent compound, 1-acetylpiperidine, is included for comparative purposes.

Table 1: General and Computed Physicochemical Properties

| Property | This compound | 1-[(2R,3S)-3-methylpiperidin-2-yl]ethanone (Computed)[2] | 1-Acetylpiperidine (for comparison) |

| CAS Number | 4593-15-1[3] | 95735292 | 618-42-8[4] |

| Molecular Formula | C₈H₁₅NO[3] | C₈H₁₅NO[2] | C₇H₁₃NO[4] |

| Molecular Weight | 141.21 g/mol | 141.21 g/mol [2] | 127.18 g/mol |

| XLogP3-AA | Not Available | 0.9[2] | Not Available |

| Hydrogen Bond Donor Count | Not Available | 0[2] | 0 |

| Hydrogen Bond Acceptor Count | Not Available | 1[2] | 1 |

| Rotatable Bond Count | Not Available | 1[2] | 1 |

| Exact Mass | Not Available | 141.115364102 Da[2] | 127.099714658 Da |

| Topological Polar Surface Area | Not Available | 29.1 Ų[2] | 20.3 Ų |

Table 2: Experimental Physical Properties (where available)

| Property | This compound | 1-Acetylpiperidine (for comparison) |

| Melting Point | Not Available | Not Available |

| Boiling Point | Not Available | 499.2 K (226.05 °C)[4] |

| pKa (of conjugate acid) | Not Available | ~ -0.5[5] |

| Solubility | Not Available | Soluble in water (for amides with ≤ 5 carbons)[6] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are provided below. These are generalized procedures that can be adapted for this specific compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.[7]

Protocol:

-

A small, dry sample of the crystalline compound is loaded into a thin-walled capillary tube, sealed at one end.[8]

-

The capillary tube is placed in a melting point apparatus, which provides controlled heating.[7]

-

The sample is heated slowly, and the temperature at which the first liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion) are recorded. This range represents the melting point.[7]

-

For accuracy, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.[7]

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.[9]

Protocol (Simple Distillation):

-

Approximately 5-10 mL of the liquid sample is placed in a round-bottom flask with a few boiling chips.[9]

-

A simple distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.[9]

-

The liquid is heated to a steady boil.[9]

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a constant temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point.[9] The atmospheric pressure should also be recorded.[10]

pKa Determination

The pKa of the conjugate acid of the amide can be determined to quantify its basicity. Amides are very weak bases, with protonation occurring on the carbonyl oxygen.[5]

Protocol (NMR Spectroscopy):

-

A series of solutions of the compound are prepared in a suitable solvent system (e.g., D₂O or a mixed aqueous-organic solvent) across a range of pH values.

-

The ¹H or ¹⁵N NMR spectrum is recorded for each sample.[11]

-

The chemical shift of a nucleus close to the site of protonation (e.g., protons on the carbons alpha to the nitrogen or the nitrogen atom itself) is plotted against the pH.[11][12]

-

The resulting data will form a sigmoidal curve. The pH at the inflection point of this curve corresponds to the pKa value.[13]

Solubility Determination

Solubility is a crucial parameter, especially for drug development, as it affects absorption and distribution.

Protocol:

-

In a series of labeled test tubes, add a small, measured amount of this compound (e.g., 10 mg).

-

To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, hexane, 5% aqueous HCl, 5% aqueous NaOH).[14]

-

The tubes are vigorously shaken for a set period (e.g., 30-60 seconds) and then allowed to stand.[15]

-

The solubility is determined by visual inspection: "soluble" if the compound dissolves completely, "partially soluble" if a significant amount dissolves, and "insoluble" if no significant dissolution is observed.[15] The solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.[16]

Spectroscopic Data Analysis (Predicted)

-

¹H NMR: Signals corresponding to the methyl group on the piperidine ring, the acetyl methyl group, and the methylene protons of the piperidine ring are expected. The chemical shifts of the protons on the carbons adjacent to the nitrogen will be influenced by the amide functionality.

-

¹³C NMR: Resonances for the two methyl carbons, the carbonyl carbon of the amide, and the carbons of the piperidine ring would be observed. The chemical shift of the carbonyl carbon is typically in the range of 170-180 ppm.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the tertiary amide is expected around 1630-1670 cm⁻¹. C-N stretching and C-H stretching vibrations will also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 141. Common fragmentation patterns for N-acetylpiperidines include cleavage of the acetyl group and fragmentation of the piperidine ring.[17]

Biological Activity

There is no specific information available in the searched literature regarding the biological activity or signaling pathways of this compound. However, the piperidine moiety is a common feature in many biologically active compounds, including pharmaceuticals with applications as antihypertensives, antibacterials, and antimalarials.[1] Derivatives of N-benzylpiperidin-4-one have shown a broad range of biological activities, including enzyme inhibition and neuroprotective properties.[18] Therefore, it is plausible that this compound could be investigated for various biological activities.

Visualizations

As no specific signaling pathways for this compound have been identified, a generalized workflow for determining a key physicochemical property is presented below.

Caption: Workflow for pKa Determination via NMR Spectroscopy.

Conclusion

This technical guide has compiled the available physicochemical information for this compound. While experimental data is sparse, computed values and data from analogous compounds provide a useful starting point for researchers. The detailed experimental protocols offer a clear path for the empirical determination of its key properties. Further research is warranted to fully characterize this compound and to explore its potential biological activities, given the prevalence of the piperidine scaffold in medicinal chemistry.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. 1-[(2R,3S)-3-methylpiperidin-2-yl]ethanone | C8H15NO | CID 95735292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:4593-15-1 | Chemsrc [chemsrc.com]

- 4. Piperidine, 1-acetyl- [webbook.nist.gov]

- 5. Amide [chemeurope.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. saltise.ca [saltise.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Whitepaper: 1-(2-Methylpiperidin-1-yl)ethanone

CAS Number: 4593-15-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(2-methylpiperidin-1-yl)ethanone (also known as N-acetyl-2-methylpiperidine), a heterocyclic compound with potential applications in medicinal chemistry and synthetic research. This guide consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis via N-acetylation of 2-methylpiperidine, and discusses the broader context of the biological activities associated with piperidine-containing molecules. The information is structured to support drug development professionals and researchers in their exploration of this compound and its derivatives.

Chemical and Physical Properties

This compound is a derivative of 2-methylpiperidine, where an acetyl group is attached to the nitrogen atom of the piperidine ring. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data from its precursor, 2-methylpiperidine.

Table 1: Physicochemical Properties

| Property | Value | Source/Precursor Data |

| CAS Number | 4593-15-1 | - |

| Molecular Formula | C₈H₁₅NO | - |

| Molecular Weight | 141.21 g/mol | - |

| IUPAC Name | This compound | - |

| Appearance | Light yellow solid (predicted) | [1] |

| Boiling Point | Not available | Precursor (2-methylpiperidine): 118-119 °C |

| Density | Not available | Precursor (2-methylpiperidine): 0.844 g/mL at 25 °C |

| Solubility | Soluble in organic solvents | General property of similar amides |

| pKa | Not available | Precursor (2-methylpiperidine): 11.2 (approx.)[2] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the N-acetylation of 2-methylpiperidine. This is a standard amide bond formation reaction.

General Reaction Scheme

Detailed Experimental Protocol

This protocol is based on standard N-acetylation procedures for secondary amines.[3]

Materials:

-

2-Methylpiperidine (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (1.5 eq) or another non-nucleophilic base like Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add pyridine (1.5 eq) to the solution. Cool the mixture to 0 °C using an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. Ensure the temperature remains at or below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Signals corresponding to the piperidine ring protons (typically in the 1.0-4.0 ppm range).- A singlet for the acetyl methyl group protons (around 2.1 ppm).- A signal for the methyl group on the piperidine ring (doublet, likely upfield). |

| ¹³C NMR | - A signal for the carbonyl carbon of the acetyl group (around 170 ppm).- Signals for the carbons of the piperidine ring.- Signals for the two methyl group carbons. |

| FT-IR | - A strong C=O (amide) stretching band around 1630-1660 cm⁻¹.- C-H stretching bands from the alkyl groups around 2850-2950 cm⁻¹. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (141.21).- Fragmentation patterns typical of N-acetylated piperidines. |

Biological Activity and Drug Development Context

Specific biological studies on this compound are limited in published literature. However, the piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a vast number of approved drugs and clinical candidates.[4]

The Piperidine Scaffold in Pharmacology

The piperidine ring is valued for its ability to:

-

Introduce a basic nitrogen atom, which can be crucial for receptor binding and improving pharmacokinetic properties like solubility.[4]

-

Serve as a rigid scaffold to orient functional groups in three-dimensional space for optimal interaction with biological targets.

-

Enhance metabolic stability compared to more labile structures.[4]

Compounds containing the piperidine moiety exhibit a wide array of biological activities, including anticancer, anti-inflammatory, analgesic, antipsychotic, and antimicrobial effects.[5][6][7][8]

Potential Signaling Pathways and Research Directions

Given the broad bioactivity of piperidine derivatives, this compound could be investigated for various therapeutic applications. The N-acetylation modifies the basicity of the piperidine nitrogen, which could alter its binding profile compared to its parent amine, 2-methylpiperidine. This modification could be explored as a strategy to modulate activity or selectivity for various targets.

Future research could involve screening this compound against various cell lines and receptor panels to identify potential biological targets. Its role as a synthetic intermediate for more complex molecules also warrants investigation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling piperidine derivatives should be followed.[1][9][10]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials.

-

First Aid: In case of inhalation, move to fresh air. In case of skin or eye contact, rinse immediately and thoroughly with water. If swallowed, rinse mouth and seek medical attention.

Conclusion

This compound is a readily synthesizable derivative of the pharmacologically significant 2-methylpiperidine. This guide provides a foundational protocol for its preparation and summarizes its key chemical properties. While direct biological data is scarce, its structural relationship to a wide range of bioactive molecules makes it a compound of interest for screening libraries and as a building block in drug discovery and development programs. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. kishida.co.jp [kishida.co.jp]

- 2. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

- 10. neogen.com [neogen.com]

Spectroscopic and Synthetic Profile of 1-(2-methylpiperidin-1-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for the compound 1-(2-methylpiperidin-1-yl)ethanone. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | Multiplet | 1H | H-2 (CH) |

| ~3.0 - 3.2 | Multiplet | 1H | H-6 (eq) |

| ~2.8 - 3.0 | Multiplet | 1H | H-6 (ax) |

| ~2.1 | Singlet | 3H | Acetyl (CH₃) |

| ~1.5 - 1.8 | Multiplets | 6H | H-3, H-4, H-5 (CH₂) |

| ~1.2 | Doublet | 3H | 2-Methyl (CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~169 | Carbonyl (C=O) |

| ~48 | C-2 (CH) |

| ~42 | C-6 (CH₂) |

| ~30 | C-4 (CH₂) |

| ~25 | C-5 (CH₂) |

| ~22 | Acetyl (CH₃) |

| ~18 | C-3 (CH₂) |

| ~15 | 2-Methyl (CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2935 | Strong | C-H stretch (aliphatic) |

| ~2860 | Medium | C-H stretch (aliphatic) |

| ~1645 | Strong | C=O stretch (amide) |

| ~1450 | Medium | C-H bend (methylene) |

| ~1230 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 98 | [M - COCH₃]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

| 43 | [COCH₃]⁺ |

Synthetic Protocol: N-Acetylation of 2-Methylpiperidine

The synthesis of this compound can be readily achieved via the N-acetylation of 2-methylpiperidine. A general experimental protocol is provided below.

Materials:

-

2-Methylpiperidine

-

Acetic anhydride

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpiperidine (1 equivalent) in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation or column chromatography if necessary.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.

Caption: Synthetic pathway for this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

A Framework for Elucidating the Mechanism of Action of 1-(2-methylpiperidin-1-yl)ethanone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 1-(2-methylpiperidin-1-yl)ethanone is a novel chemical entity with an uncharacterized pharmacological profile. This guide presents a comprehensive, systematic framework for the elucidation of its mechanism of action. The proposed workflow integrates computational prediction, a hierarchical in vitro screening cascade, detailed experimental protocols, and strategies for downstream signaling pathway analysis. This document is intended to serve as a technical roadmap for researchers and drug development professionals investigating the pharmacological properties of this and other novel piperidine derivatives.

Introduction: The Challenge of a Novel Chemical Entity

This compound belongs to the piperidine class of compounds, a scaffold present in numerous pharmaceuticals and biologically active molecules.[1][2] However, a thorough review of the scientific literature reveals a lack of pharmacological data for this specific molecule. Therefore, its mechanism of action, potential therapeutic applications, and safety profile remain unknown. The process of characterizing such a new chemical entity (NCE) is a cornerstone of drug discovery and chemical biology.[3] This guide outlines a logical and efficient progression of studies designed to identify the molecular target(s) of this compound and to characterize its effects on cellular signaling and function.

Phase I: In Silico Target Prediction and Profiling

The initial step in characterizing a novel compound is to leverage computational tools to predict its potential biological targets.[4][5] These in silico methods utilize the 2D and 3D structure of the molecule to calculate its similarity to known ligands of a vast array of protein targets.[6] This approach helps to prioritize experimental screening efforts, saving both time and resources.

Experimental Protocol: Computational Target Prediction

-

Input: The chemical structure of this compound is converted to a simplified molecular-input line-entry system (SMILES) string: CC(=O)N1CCCCC1C.

-

Prediction Engines: The SMILES string is submitted to multiple web-based target prediction servers (e.g., SwissTargetPrediction, SuperPred, ChEMBL).[6] These tools compare the input molecule to databases of known bioactive ligands.

-

Target Class Analysis: The output from these servers provides a ranked list of potential protein targets, often grouped by protein family (e.g., G-protein coupled receptors, ion channels, enzymes).[7]

-

Data Consolidation: The predictions from multiple platforms are consolidated to identify high-confidence, consensus targets.

Data Presentation: Predicted Biological Targets

The results of the in silico analysis should be summarized in a table to provide a clear overview of potential targets for further investigation.

| Target Class | Predicted Target | Prediction Score/Probability | Prediction Tool |

| GPCR | Dopamine D2 Receptor | 0.65 | SwissTargetPrediction |

| GPCR | Sigma-1 Receptor | 0.62 | SwissTargetPrediction |

| GPCR | Muscarinic M1 Receptor | 0.58 | SwissTargetPrediction |

| Enzyme | Acetylcholinesterase | 0.55 | SuperPred |

| Ion Channel | NMDA Receptor | 0.45 | ChEMBL ML |

Visualization: Target Prediction Workflow

Figure 1: Workflow for in silico target prediction of a novel chemical entity.

Phase II: In Vitro Pharmacological Screening

Based on the computational predictions, a tiered in vitro screening approach is employed to experimentally identify and validate the molecular targets. This typically begins with broad radioligand binding assays followed by more specific functional assays.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general methodology for a competitive radioligand binding assay, which is a common technique to determine the affinity of a compound for a specific receptor.

-

Materials: Cell membranes expressing the target receptor, a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors), unlabeled competitor (this compound), assay buffer, and filter plates.

-

Assay Setup: A series of dilutions of this compound are prepared.

-

Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding to the receptor.

-

Separation: The mixture is rapidly filtered through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.

-

Detection: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Data Presentation: In Vitro Pharmacology Profile

The data from the binding and functional assays should be compiled into a comprehensive table.

| Target | Assay Type | Parameter | Value |

| Dopamine D2 Receptor | [³H]-Spiperone Binding | Ki | 85 nM |

| Dopamine D2 Receptor | cAMP Functional Assay | EC50 | 250 nM (Antagonist) |

| Sigma-1 Receptor | [³H]-(+)-Pentazocine Binding | Ki | 1.2 µM |

| Muscarinic M1 Receptor | [³H]-Pirenzepine Binding | Ki | > 10 µM |

| Acetylcholinesterase | Enzyme Activity Assay | IC50 | > 10 µM |

Visualization: In Vitro Screening Cascade

Figure 2: Hierarchical workflow for in vitro pharmacological screening.

Phase III: Downstream Signaling Pathway Analysis

Once a primary molecular target is confirmed (e.g., the Dopamine D2 receptor in our hypothetical example), the next step is to elucidate the downstream intracellular signaling pathways modulated by the compound.

Experimental Approaches:

-

Second Messenger Assays: Measure changes in intracellular signaling molecules like cAMP, cGMP, or inositol phosphates.

-

Western Blot Analysis: Quantify the phosphorylation state of key signaling proteins downstream of the receptor, such as ERK, Akt, or CREB.

-

Reporter Gene Assays: Use engineered cell lines with reporter genes (e.g., luciferase) linked to response elements that are activated by specific signaling pathways.

Visualization: Hypothetical Signaling Pathway

Assuming this compound is a Dopamine D2 receptor antagonist, its effect on a Gαi-coupled signaling pathway can be visualized as follows:

Figure 3: Hypothetical signaling pathway for a D2 receptor antagonist.

Conclusion and Future Directions

This guide provides a structured and comprehensive framework for the elucidation of the mechanism of action of the novel compound this compound. By integrating in silico prediction with a systematic cascade of in vitro assays, researchers can efficiently identify and characterize its primary molecular target(s) and downstream signaling effects. The successful completion of this workflow will provide the critical information necessary to guide further preclinical development, including assessment in more complex cellular and in vivo models, and to ultimately understand the therapeutic potential and toxicological profile of this new chemical entity.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. springbiosolution.com [springbiosolution.com]

- 4. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Structural Elucidation of 1-(2-methylpiperidin-1-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-(2-methylpiperidin-1-yl)ethanone, a key chemical intermediate. This document details the analytical methodologies and presents a full spectroscopic dataset, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The aim is to furnish researchers and professionals in drug development with a definitive reference for the characterization of this compound, ensuring accuracy and reproducibility in their scientific endeavors.

Introduction

This compound is a derivative of piperidine, a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals. The precise characterization of its chemical structure is paramount for its application in synthetic chemistry and drug discovery, where structural integrity directly influences biological activity and safety profiles. This guide outlines the systematic approach to confirming the molecular structure of this compound through modern spectroscopic techniques.

Molecular Structure

The logical relationship for the structural determination of this compound is based on interpreting the collective data from various spectroscopic methods. Each technique provides unique insights into the molecular framework, and the convergence of this data leads to an unambiguous structural assignment.

Caption: Logical workflow for the structural elucidation of this compound.

Spectroscopic Data

The following sections present the quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of a chiral center at the C2 position of the piperidine ring and the restricted rotation around the amide bond, the molecule exists as a mixture of two rotamers, leading to the observation of doubled signals for some protons and carbons. The data presented is a representative interpretation.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.65 - 4.55 | m | 1H | H-2 |

| 3.55 | ddd | 1H | H-6 (axial) |

| 3.05 | ddd | 1H | H-6 (equatorial) |

| 2.12 | s | 3H | H-8 |

| 1.80 - 1.55 | m | 6H | H-3, H-4, H-5 |

| 1.25 | d | 3H | H-7 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C-8 (C=O) |

| 52.0 | C-2 |

| 45.5 | C-6 |

| 30.5 | C-3 |

| 25.0 | C-5 |

| 22.0 | C-9 (CH₃) |

| 19.5 | C-4 |

| 16.0 | C-7 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands corresponding to the amide and alkyl groups.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2935 | Strong | C-H stretch (alkyl) |

| 1645 | Strong | C=O stretch (amide) |

| 1440 | Medium | C-H bend (alkyl) |

| 1230 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 141 | 40 | [M]⁺ (Molecular Ion) |

| 126 | 100 | [M - CH₃]⁺ |

| 98 | 85 | [M - COCH₃]⁺ |

| 84 | 30 | [C₅H₁₀N]⁺ |

| 43 | 95 | [CH₃CO]⁺ |

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data.

NMR Spectroscopy

Caption: Experimental workflow for NMR spectroscopy.

A sample of this compound (approximately 15 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer at room temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation delay. The data was processed using standard Fourier transform, phase correction, and baseline correction.[1][2]

Infrared (IR) Spectroscopy

Caption: Experimental workflow for FT-IR spectroscopy.

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the clean, empty ATR crystal was recorded. A small drop of the neat liquid sample was then placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. The resulting spectrum was baseline corrected.[3][4][5]

Mass Spectrometry (MS)

Caption: Experimental workflow for GC-MS analysis.

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample was prepared in dichloromethane. 1 µL of the solution was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. The separated components were introduced into the mass spectrometer and ionized by electron ionization (EI) at 70 eV. The mass analyzer scanned from m/z 40 to 400.[6][7][8]

Conclusion

The collective spectroscopic evidence from NMR, IR, and MS analyses provides a coherent and unambiguous structural confirmation of this compound. The presented data and protocols serve as a reliable resource for the identification and characterization of this compound in various research and development settings.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. mdpi.com [mdpi.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. memphis.edu [memphis.edu]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Sample preparation GC-MS [scioninstruments.com]

An In-depth Technical Guide to the Synthesis of 2-Methylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methylpiperidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds. Its inherent chirality and conformational rigidity make it a crucial building block in medicinal chemistry, influencing the biological activity and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing 2-methylpiperidine derivatives, with a focus on catalytic hydrogenation, asymmetric synthesis, and biocatalysis. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of synthetic workflows and relevant biological pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Piperidine derivatives are among the most prevalent heterocyclic scaffolds in approved drugs and clinical candidates.[1] The introduction of a methyl group at the 2-position imparts specific stereochemical properties that can significantly impact biological target engagement. Consequently, the development of efficient and stereoselective methods for the synthesis of 2-methylpiperidine derivatives is of paramount importance. This guide will delve into the principal synthetic methodologies, providing both theoretical understanding and practical experimental details.

Catalytic Hydrogenation of 2-Methylpyridine

One of the most direct and atom-economical methods for the synthesis of 2-methylpiperidine is the catalytic hydrogenation of readily available 2-methylpyridine (2-picoline). This approach involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst.

Heterogeneous Catalysis

Heterogeneous catalysts are widely employed for their ease of separation and recyclability. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a classic and effective catalyst for this transformation.

Table 1: Catalytic Hydrogenation of Substituted Pyridines with PtO₂

| Entry | Substrate | Pressure (bar) | Time (h) | Product | Yield (%) |

| 1 | 2-Methylpyridine | 70 | 4-6 | 2-Methylpiperidine | High |

| 2 | 3-Methylpyridine | 70 | 4-6 | 3-Methylpiperidine | High |

| 3 | 2-Bromopyridine | 50 | 6 | 2-Bromopiperidine | - |

| 4 | 2-Fluoropyridine | 50 | 6 | 2-Fluoropiperidine | - |

| 5 | 3-Phenylpyridine | 60 | 8 | 3-Phenylpiperidine | - |

Data extracted from Reddy et al. (2015).[2] The original paper states yields were good to excellent but does not provide specific percentages for all substrates.

Experimental Protocol: Catalytic Hydrogenation of 2-Methylpyridine using PtO₂[2]

-

A solution of 2-methylpyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure autoclave.

-

A catalytic amount of PtO₂ (5 mol%) is added to the solution.

-

The autoclave is sealed and purged with hydrogen gas.

-

The reaction is stirred under a hydrogen gas pressure of 70 bar for 4-6 hours at room temperature.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully depressurized and quenched with a saturated solution of sodium bicarbonate (NaHCO₃).

-

The product is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are filtered through celite and dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure to afford the desired 2-methylpiperidine.

Caption: Workflow for the catalytic hydrogenation of 2-methylpyridine.

Asymmetric Synthesis of 2-Methylpiperidine Derivatives

The synthesis of enantiomerically pure 2-methylpiperidine derivatives is crucial for the development of chiral drugs. Asymmetric catalysis offers a powerful tool to achieve this goal with high efficiency and stereoselectivity.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

A highly effective method for the enantioselective synthesis of 2-alkylpiperidines involves the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts. This strategy activates the pyridine ring towards reduction and allows for excellent stereocontrol.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkyl-N-benzylpyridinium Salts

| Entry | R-group | Product | Yield (%) | er |

| 1 | Phenyl | 2-Phenylpiperidine | 95 | 96:4 |

| 2 | 2-Naphthyl | 2-(2-Naphthyl)piperidine | 96 | 97:3 |

| 3 | Methyl | 2-Methylpiperidine | 92 | 82:18 |

| 4 | Propyl | 2-Propylpiperidine | 93 | 88:12 |

| 5 | Isopropyl | 2-Isopropylpiperidine | 91 | 91:9 |

| 6 | Cyclopropyl | 2-Cyclopropylpiperidine | 94 | 92:8 |

Data extracted from a study by Zhang and coworkers, highlighting the use of an Ir-MeO-BoQPhos catalyst.[3]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation[3]

-

In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (0.0025 mmol) and the chiral ligand (e.g., MeO-BoQPhos, 0.0055 mmol) in an appropriate solvent (e.g., THF, 1.0 mL) is stirred at room temperature for 20-30 minutes to form the catalyst.

-

The catalyst solution is transferred via syringe to a stainless-steel autoclave containing the 2-alkyl-N-benzylpyridinium salt (0.25 mmol) and iodine (I₂, 5 mol%).

-

The autoclave is sealed, purged with hydrogen, and pressurized to 450 psi with H₂.

-

The reaction is stirred at a controlled temperature (e.g., 30°C) for the specified time (e.g., 5-24 hours).

-

After carefully releasing the hydrogen, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography to yield the enantioenriched 2-alkylpiperidine derivative.

Caption: Workflow for iridium-catalyzed asymmetric hydrogenation.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules. Enzymes can offer exquisite stereoselectivity under mild reaction conditions.

Chemo-enzymatic Dearomatization of Pyridines

A chemo-enzymatic cascade involving an amine oxidase and an ene-imine reductase can be employed for the asymmetric dearomatization of activated pyridines to produce stereodefined piperidines. This method provides access to valuable 3- and 3,4-substituted piperidines.

Table 3: Chemo-enzymatic Synthesis of Chiral Piperidines

| Substrate (Tetrahydropyridine) | Product | d.r. | ee (%) |

| N-Boc-3-phenyl-1,2,3,4-tetrahydropyridine | (S)-N-Boc-3-phenylpiperidine | - | >99 |

| N-Boc-4-methyl-1,2,3,4-tetrahydropyridine | (S)-N-Boc-4-methylpiperidine | - | >99 |

| N-Boc-3,4-dimethyl-1,2,3,4-tetrahydropyridine | (3S,4S)-N-Boc-3,4-dimethylpiperidine | >98:2 | >99 |

Data from a representative chemo-enzymatic dearomatization process.[2]

Experimental Protocol: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade[2]

-

To a solution of the N-substituted tetrahydropyridine (1 mM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) is added glucose (50 mM) and NADP⁺ (1 mM).

-

Glucose dehydrogenase (for cofactor recycling, 5 µM), a 6-hydroxy-D-nicotine oxidase (6-HDNO) variant (10 µM), and an ene-imine reductase (EneIRED, 10 µM) are added.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking for 24 hours.

-

The reaction is quenched by the addition of a water-miscible organic solvent (e.g., acetonitrile).

-

The mixture is centrifuged to precipitate the enzymes.

-

The supernatant is analyzed by chiral HPLC or GC to determine the diastereomeric ratio and enantiomeric excess.

-

The product can be extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate) for isolation.

Caption: A simplified representation of the chemo-enzymatic cascade.

Biological Relevance and Signaling Pathways

2-Methylpiperidine derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development. Their interactions with biological targets can modulate various signaling pathways.

Anticancer Activity

Certain 2,6-disubstituted N-methylpiperidine derivatives have been investigated as bioreducible antitumor agents.[4] These compounds are designed to be activated under the hypoxic conditions often found in solid tumors, leading to the generation of cytotoxic species that can damage cancer cells.

Caption: Conceptual pathway for hypoxia-activated piperidine prodrugs.

Neurological Applications

The piperidine nucleus is a common feature in molecules targeting the central nervous system. Derivatives of 2-methylpiperidine have been explored for their potential to modulate neurotransmitter systems, such as those involving serotonin and dopamine.[5] For instance, some piperidine alkaloids from pine species have shown neurological effects. While the precise signaling pathways are often complex and not fully elucidated for every derivative, a general representation can be conceptualized.

Caption: General scheme of 2-methylpiperidine derivatives in neuronal signaling.

Conclusion

The synthesis of 2-methylpiperidine derivatives continues to be an active area of research, driven by their importance in medicinal chemistry. This guide has highlighted several key synthetic strategies, including catalytic hydrogenation, powerful asymmetric methods, and innovative biocatalytic approaches. The provided experimental protocols and quantitative data offer a practical resource for the synthesis of these valuable compounds. Furthermore, the visualization of synthetic workflows and potential biological pathways underscores the interdisciplinary nature of this field, connecting synthetic chemistry with drug discovery and development. Future efforts will likely focus on the development of even more efficient, selective, and sustainable methods for the synthesis of complex 2-methylpiperidine derivatives with tailored biological activities.

References

Catalytic Acetylation of 2-Methylpiperidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the catalytic N-acetylation of 2-methylpiperidine, a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The introduction of an acetyl group to the nitrogen atom of the piperidine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. This document details various catalytic methodologies, offering experimental protocols, quantitative data summaries, and mechanistic insights to facilitate research and development in this area.

Introduction to N-Acetylation of 2-Methylpiperidine

N-acetylation is a fundamental organic reaction involving the introduction of an acetyl group onto a nitrogen atom. In the context of 2-methylpiperidine, a secondary amine, this transformation yields N-acetyl-2-methylpiperidine. The presence of a methyl group at the 2-position of the piperidine ring introduces steric hindrance, which can influence the reactivity of the amine and necessitate the use of catalytic methods to achieve efficient and selective acetylation under mild conditions. Traditional acetylation methods often rely on stoichiometric amounts of strong bases or harsh reaction conditions, leading to potential side reactions and purification challenges. Catalytic approaches offer a more sustainable and efficient alternative.

This guide explores several catalytic strategies for the N-acetylation of 2-methylpiperidine, including heterogeneous catalysis with alumina, homogeneous catalysis with acetic acid, and biocatalysis using enzymes.

Heterogeneous Catalysis: Alumina-Catalyzed Acetylation

The use of solid catalysts like alumina offers advantages in terms of catalyst recovery and process simplification, making it particularly suitable for continuous flow applications. Alumina acts as a Lewis acid, activating the acetylating agent and facilitating the nucleophilic attack of the amine.

Experimental Protocol: Continuous-Flow Alumina-Catalyzed Acetylation

This protocol is adapted from a method developed for the N-acetylation of piperidine and is expected to be applicable to 2-methylpiperidine with potential optimization of reaction parameters.[1]

Materials:

-

2-Methylpiperidine

-

Acetonitrile (HPLC grade, serving as both solvent and acetylating agent)

-

Aluminum(III) oxide (for chromatography, activated, neutral)

-

Continuous-flow reactor system (including HPLC pump, packed-bed reactor column, preheating coil, and back-pressure regulator)

Procedure:

-

A stainless steel HPLC column (e.g., 250 mm L × 4.6 mm ID) is packed with 4 g of activated neutral alumina.

-

The packed column is integrated into a continuous-flow reactor system.

-

A solution of 2-methylpiperidine in acetonitrile (e.g., 0.1 M) is prepared.

-

The solution is pumped through the system at a defined flow rate (e.g., 0.1-1.0 mL/min) and temperature (e.g., 150-250 °C), with a back-pressure regulator set to maintain the solvent in the liquid phase (e.g., 10-20 bar).

-

The output from the reactor is collected, and the solvent is removed under reduced pressure.

-

The crude product is analyzed by GC-MS or NMR to determine conversion and yield, and purified by column chromatography if necessary.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the alumina-catalyzed acetylation of secondary cyclic amines. The data for piperidine is from the literature, while the data for 2-methylpiperidine is an educated projection that may require experimental validation.[1]

| Substrate | Catalyst | Acetylating Agent/Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |

| Piperidine | Alumina | Acetonitrile | 200 | 27 | >95 |

| 2-Methylpiperidine | Alumina | Acetonitrile | 200-250 | 30-60 | Projected: 80-95 |

Note: Higher temperatures and longer residence times may be necessary for 2-methylpiperidine to overcome steric hindrance.

Signaling Pathway: Proposed Mechanism of Alumina-Catalyzed N-Acetylation

The reaction is believed to proceed through the Lewis acidic activation of acetonitrile by the alumina surface.

Caption: Alumina-catalyzed N-acetylation mechanism.

Homogeneous Catalysis: Acetic Acid-Catalyzed Acetylation

Acetic acid can act as a mild and inexpensive catalyst for the N-acetylation of amines using esters as the acyl source. This method avoids the use of more reactive and hazardous acetylating agents like acetic anhydride or acetyl chloride.

Experimental Protocol: Acetic Acid-Catalyzed Acetylation

This protocol is based on a general method for the N-acetylation of various amines.[2][3]

Materials:

-

2-Methylpiperidine

-

Ethyl acetate or Butyl acetate (as acyl source and solvent)

-

Acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, 2-methylpiperidine (1.0 mmol) is dissolved in ethyl acetate (5 mL).

-

Acetic acid (0.1 mmol, 10 mol%) is added to the solution.

-

The reaction mixture is heated to reflux (approximately 80-120 °C) and stirred for 12-24 hours.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the pure N-acetyl-2-methylpiperidine.

Data Presentation

The following table presents typical reaction conditions for the acetic acid-catalyzed acetylation of secondary amines.

| Substrate | Catalyst (mol%) | Acyl Source/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Various secondary amines | Acetic Acid (10) | Ethyl Acetate | 80-120 | 16-24 | 85-95 | [2][3] |

| 2-Methylpiperidine | Acetic Acid (10) | Ethyl Acetate | 120 | 24 | Projected: 70-85 | - |

Note: Due to the steric hindrance of 2-methylpiperidine, higher temperatures and longer reaction times might be required to achieve high yields.

Logical Relationship: Acetic Acid-Catalyzed N-Acetylation Pathway

The catalytic cycle involves the activation of the ester by protonation, followed by nucleophilic attack of the amine.

Caption: Acetic acid-catalyzed N-acetylation pathway.

Biocatalysis: Enzyme-Catalyzed Acetylation

Enzymes, particularly lipases, can serve as highly selective catalysts for N-acetylation. This approach is especially valuable for the kinetic resolution of racemic 2-methylpiperidine, yielding enantioenriched N-acetylated products. Lipase-catalyzed reactions are typically performed under mild conditions and in organic solvents.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution via N-Acetylation

This protocol is based on the successful N-acylation of methyl pipecolinate, a 2-substituted piperidine derivative, using Candida antarctica lipase A.[4]

Materials:

-

Racemic 2-methylpiperidine

-

Acyl donor (e.g., trifluoroethyl butanoate or ethyl acetate)

-

Candida antarctica lipase A (CAL-A), immobilized

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

Procedure:

-

To a solution of racemic 2-methylpiperidine (0.1 M) in the chosen anhydrous organic solvent, add the acyl donor (e.g., 0.2 M trifluoroethyl butanoate).

-

Add immobilized Candida antarctica lipase A (e.g., 75 mg/mL).

-

The reaction mixture is agitated (e.g., on an orbital shaker) at a controlled temperature (e.g., 25-45 °C).

-

The reaction is monitored for conversion and enantiomeric excess (ee) of the product and remaining substrate using chiral GC or HPLC.

-

The reaction is stopped at approximately 50% conversion to achieve high ee for both the product and the unreacted starting material.

-

The enzyme is removed by filtration.

-

The solvent and excess acyl donor are removed under reduced pressure, and the product and unreacted starting material are separated by column chromatography.

Data Presentation

The following table summarizes data for the lipase-catalyzed N-acylation of a 2-substituted piperidine, which serves as a model for 2-methylpiperidine.

| Substrate (Concentration) | Enzyme | Acyl Donor (Concentration) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Reference |

| Methyl Pipecolinate (0.1 M) | CAL-A | Trifluoroethyl butanoate (0.2 M) | Toluene | 45 | 24 | 50 | >99 (S) | [4] |

| 2-Methylpiperidine | CAL-A | Ethyl Acetate | 45 | 24-48 | Projected: ~50 | Projected: >95 | - |

Note: The (S)-enantiomer is preferentially acylated in the case of methyl pipecolinate. The stereopreference for 2-methylpiperidine would need to be determined experimentally.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

The workflow for a typical lipase-catalyzed kinetic resolution is depicted below.

Caption: Workflow for lipase-catalyzed kinetic resolution.

Conclusion

The catalytic N-acetylation of 2-methylpiperidine can be achieved through various effective methodologies. Heterogeneous catalysis using alumina in a continuous-flow setup offers a scalable and robust process. Homogeneous catalysis with acetic acid provides a mild and cost-effective batch process. For applications requiring high enantiopurity, biocatalysis with lipases presents a powerful strategy for kinetic resolution. The choice of method will depend on the specific requirements of the synthesis, including scale, desired product purity, and economic considerations. The protocols and data presented in this guide serve as a foundation for the development and optimization of the catalytic N-acetylation of 2-methylpiperidine and related sterically hindered secondary amines. Further experimental investigation is recommended to refine the projected conditions for 2-methylpiperidine.

References

- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of N-Acetylated Piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

N-acetylated piperidine scaffolds are pivotal structural motifs in modern medicinal chemistry. As derivatives of piperidine, one of the most prevalent nitrogen-containing heterocyclic rings in pharmaceuticals, these compounds exhibit a wide spectrum of biological activities, including anticancer, antioxidant, and neuroprotective properties.[1][2] The addition of an N-acetyl group significantly modifies the parent molecule's physicochemical properties, such as its polarity, hydrogen bonding capability, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough and systematic characterization of these compounds is therefore critical for drug discovery and development, ensuring structural integrity, purity, and a comprehensive understanding of their biological function.

This guide provides a technical overview of the essential techniques and methodologies for the synthesis, purification, and detailed characterization of N-acetylated piperidine derivatives.

Synthesis and Purification

The most direct and common method for synthesizing N-acetylated piperidines is the acetylation of a corresponding piperidine precursor.[3]

Common Synthetic Protocol: The synthesis typically involves the nucleophilic attack of the piperidine nitrogen atom on an electrophilic acetylating agent.[3]

-

Reactants : A piperidine derivative and an acetylating agent such as acetic anhydride or acetyl chloride.

-

Solvent : A suitable organic solvent, commonly dichloromethane.

-

Base : A base like triethylamine or pyridine is often used to neutralize the acidic byproduct (e.g., HCl from acetyl chloride).[3]

-

Procedure : The piperidine substrate is dissolved in the solvent, followed by the addition of the base and the dropwise addition of the acetylating agent, often at a controlled temperature (e.g., 0°C to ambient). The reaction progress is monitored using Thin-Layer Chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. For instance, an acidic wash can remove unreacted amine, while a basic wash can remove acidic impurities. The organic phase is then dried over an agent like sodium sulfate and concentrated in vacuo.[4] The resulting crude product can be purified using column chromatography on silica gel or by recrystallization to yield the pure N-acetylated piperidine compound.[5]

Structural and Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of N-acetylated piperidine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the molecular structure of these compounds in solution. Both ¹H and ¹³C NMR provide definitive information about the molecular framework.[3][6]

-

¹H NMR : The proton NMR spectrum shows characteristic signals. The acetyl methyl group (CH₃) typically appears as a sharp singlet in the δ 2.0-2.2 ppm region.[3] The methylene protons (CH₂) of the piperidine ring adjacent to the nitrogen atom are deshielded due to the electronegativity of the nitrogen and the electron-withdrawing effect of the amide carbonyl, and their signals are usually found around δ 3.5-3.7 ppm.[3] Other piperidine ring protons present as a more complex multiplet pattern at higher fields.

-

¹³C NMR : The carbon spectrum provides complementary information. The carbonyl carbon of the acetyl group gives a characteristic resonance in the δ 168-172 ppm range. The acetyl methyl carbon appears at approximately δ 21-23 ppm. The piperidine ring carbons adjacent to the nitrogen are typically observed around δ 40-50 ppm.

-

2D NMR : Techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate proton signals with their directly attached carbon atoms, which is invaluable for unambiguous assignments, especially in complex substituted piperidine rings.[6]

Table 1: Typical NMR Chemical Shifts (δ) for N-Acetylpiperidine

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Acetyl Methyl (CH₃) | ~2.1 (singlet)[3] | ~22 |

| Piperidine CH₂ (adjacent to N) | ~3.6 (multiplet)[3] | ~45 |

| Other Piperidine CH₂ | Complex multiplets | ~25-27 |

| Acetyl Carbonyl (C=O) | N/A | ~170 |

Mass Spectrometry (MS) MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Molecular Ion Peak ([M]⁺) : In electron ionization (EI) or electrospray ionization (ESI), the mass spectrum will show a molecular ion peak corresponding to the molecular weight of the N-acetylated piperidine. For 1-acetylpiperidine (C₇H₁₃NO), this appears at an m/z of 127.[3]

-

Fragmentation Pattern : A characteristic fragmentation involves the loss of the acetyl group (CH₃CO•), leading to a prominent fragment ion corresponding to the piperidine cation at m/z 84 or 85.[3] This cleavage of the amide bond is a key diagnostic feature.

Table 2: Key Mass Spectrometry Data for 1-Acetylpiperidine

| Feature | m/z Value | Description |

|---|---|---|

| Molecular Ion Peak | 127[3] | [C₇H₁₃NO]⁺ |

| Key Fragment | 84/85[3] | Loss of the acetyl group, corresponding to the piperidine cation. |

X-ray Crystallography For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of structure, including absolute stereochemistry and the precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state.[1][7] This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice.[1]

Chromatography is essential for assessing the purity of the synthesized compound and for separating it from reaction byproducts or isomers.

-

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC, is a standard method for determining the purity of N-acetylated piperidine compounds. A UV detector is commonly used for detection.

-

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) : SFC-MS is a growing technique for the analysis and purification of small molecules. For compounds that are difficult to analyze in their native form, derivatization with tags like N-(4-aminophenyl)piperidine can significantly improve detection sensitivity.[8][9][10][11]

Biological Activity and Signaling Pathways

Piperidine derivatives are known to interact with a wide range of biological targets. The N-acetylated forms are investigated for various therapeutic applications, and understanding their mechanism of action often involves studying their effect on cellular signaling pathways.

-

Anticancer Activity : Many piperidine compounds exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells.[2][12]

-

Signaling Pathway Modulation : Studies have shown that piperidine derivatives can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways.[12] For example, some compounds can inhibit the phosphorylation of Akt, a central kinase in the PI3K/Akt pathway, leading to the downstream inhibition of cell growth and survival signals.[12]

Visualizations: Workflows and Pathways

Caption: Experimental workflow for synthesis and characterization.

Caption: Simplified PI3K/Akt signaling pathway modulation.

Detailed Experimental Protocols

Protocol 1: General Synthesis of 1-Acetylpiperidine

-

Reaction Setup : To a round-bottom flask charged with a magnetic stir bar, add piperidine (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 0.2 M).

-

Base Addition : Add triethylamine (1.2 eq) to the solution.

-

Acetylation : Cool the flask to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 10% methanol in DCM mobile phase).

-

Work-up : Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-acetylpiperidine.

Protocol 2: Sample Preparation for NMR and MS Analysis

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified N-acetylated piperidine compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex gently if necessary.

-

The sample is now ready for analysis on an NMR spectrometer. Acquire ¹H, ¹³C, and any necessary 2D spectra.

MS Sample Preparation (for ESI-MS):

-

Prepare a stock solution of the purified compound at a concentration of ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.

-

Create a dilute working solution by taking an aliquot of the stock solution and diluting it further to a final concentration of ~1-10 µg/mL.

-

The sample can be introduced into the mass spectrometer via direct infusion or by injection into an LC-MS system.

-

Acquire data in both positive and negative ion modes to ensure detection of the molecular ion and key fragments.

References

- 1. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]

- 4. prepchem.com [prepchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl- t-3-methyl- r-2, c-6-di-phenyl-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS | NSF Public Access Repository [par.nsf.gov]

- 9. "THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGAN" by Yih Ling Saw [rdw.rowan.edu]

- 10. researchwithrowan.com [researchwithrowan.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-methylpiperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals